molecular formula C16H17ClN2O4S B2719355 ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine CAS No. 1022287-75-7

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine

Cat. No.: B2719355
CAS No.: 1022287-75-7
M. Wt: 368.83
InChI Key: GVFYBMNGXUGWMZ-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro and nitro group

Scientific Research Applications

Chemistry

In chemistry, ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis .

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a pharmacophore. The presence of the sulfonamide group is significant as many drugs contain this functional group due to its ability to interact with biological targets .

Industry

In the industrial sector, this compound might be used in the development of new materials, particularly those requiring specific electronic or optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 4-phenylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature to moderate heat .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield. The purification process might include recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino-2-chlorophenylsulfonyl(4-phenylbutyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine would depend on its specific application. In a biological context, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The nitro and chloro groups can also participate in various interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenyl phenyl sulfide
  • 4-Chloro-2-nitroaniline
  • 4-Chloro-2-nitrophenol

Uniqueness

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability.

Properties

IUPAC Name

4-chloro-2-nitro-N-(4-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c17-14-9-10-16(15(12-14)19(20)21)24(22,23)18-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,18H,4-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFYBMNGXUGWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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